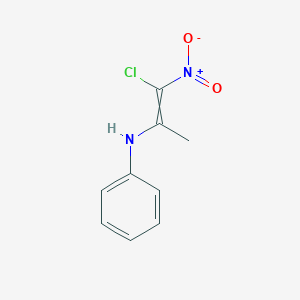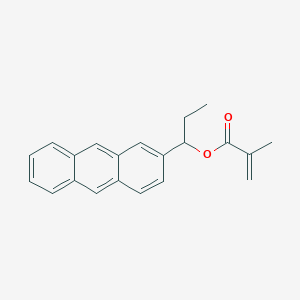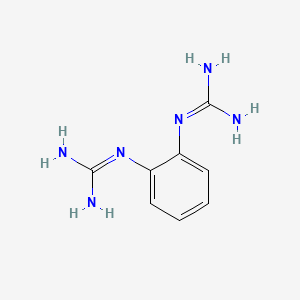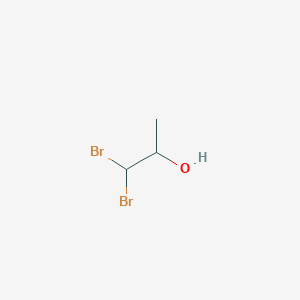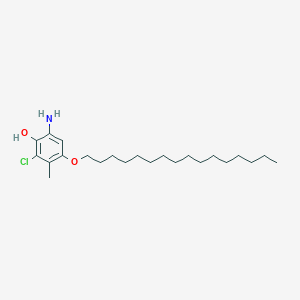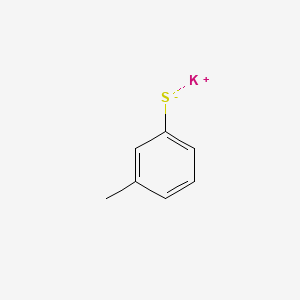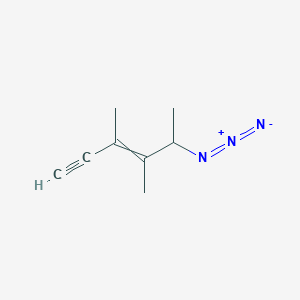
5-Azido-3,4-dimethylhex-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-3,4-dimethylhex-3-en-1-yne is an organic compound characterized by the presence of an azido group (-N₃) attached to a hex-3-en-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-3,4-dimethylhex-3-en-1-yne typically involves the introduction of the azido group into a pre-formed hex-3-en-1-yne structure. One common method is the diazo transfer reaction, where a diazo compound is reacted with an azide source under mild conditions. This reaction can be facilitated by using a catalyst such as copper(I) or a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo transfer reactions using automated flow reactors to ensure consistent quality and yield. The use of stable and safe diazo transfer reagents, such as 2-azido-1,3-dimethylimidazolinium chloride, is preferred to minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-Azido-3,4-dimethylhex-3-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts with alkyne-containing compounds.
Major Products Formed
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition reactions produce triazole derivatives.
Scientific Research Applications
5-Azido-3,4-dimethylhex-3-en-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azido-3,4-dimethylhex-3-en-1-yne involves its reactivity with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido compound with applications in materials science.
Azidomethyl-biphenyl-tetrazole: Used in the synthesis of sartan drugs.
Uniqueness
5-Azido-3,4-dimethylhex-3-en-1-yne is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
64803-98-1 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-azido-3,4-dimethylhex-3-en-1-yne |
InChI |
InChI=1S/C8H11N3/c1-5-6(2)7(3)8(4)10-11-9/h1,8H,2-4H3 |
InChI Key |
DGAZIEUYVIBTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C#C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)


